Mosapramine
Overview
Description
Mosapramine is an atypical antipsychotic primarily used in Japan for the treatment of schizophrenia. It is a potent dopamine antagonist with high affinity for the D2, D3, and D4 receptors, and moderate affinity for the 5-HT2 receptors . This compound is known for its balanced effect on both positive and negative symptoms of schizophrenia .
Preparation Methods
Mosapramine is synthesized through a series of chemical reactions starting from 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine. The industrial production methods involve optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Mosapramine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. These reactions can introduce new functional groups into the molecule.
Hydrolysis: This reaction can break down the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mosapramine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dopamine antagonists.
Biology: It is used to investigate the role of dopamine receptors in various biological processes.
Medicine: It is used in clinical studies to evaluate its efficacy and safety in treating schizophrenia and other psychiatric disorders.
Industry: It is used in the pharmaceutical industry to develop new antipsychotic drugs
Mechanism of Action
Mosapramine exerts its effects by antagonizing dopamine receptors, particularly D2, D3, and D4 receptors. This antagonism reduces the activity of dopamine in the brain, which helps alleviate the symptoms of schizophrenia. Additionally, this compound has moderate affinity for 5-HT2 receptors, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
Mosapramine is similar to other atypical antipsychotics such as:
Compared to these compounds, this compound has a unique chemical structure that provides a balanced effect on both positive and negative symptoms of schizophrenia .
Properties
IUPAC Name |
1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUIZULXJVRBPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048846 | |
Record name | Mosapramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89419-40-9 | |
Record name | Mosapramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89419-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mosapramine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089419409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mosapramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mosapramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOSAPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04UZQ7O9SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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